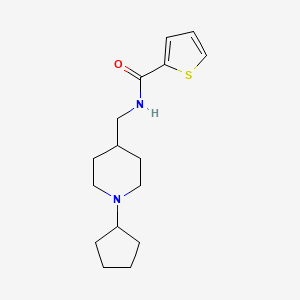
N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The thiophene and piperidine rings are connected by a carbonyl group (C=O) and a methyl group (CH3) . The compound is likely to be used in the field of medicinal chemistry due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a thiophene derivative with a piperidine derivative . For instance, the synthesis of similar compounds has been reported to involve the condensation of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction is usually carried out under basic conditions .Molecular Structure Analysis
The molecular structure of “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” can be determined using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” would likely involve the functional groups present in the molecule. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperidine ring could undergo electrophilic substitution reactions . The thiophene ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces . Its chemical properties would be determined by the reactivity of its functional groups .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Thiophene derivatives, such as the one , have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, a thiophene derivative, acts as an anti-inflammatory agent .
Anti-Psychotic Applications
Thiophene-based compounds have also been used in the development of anti-psychotic drugs . The unique structure of these compounds allows them to interact with various receptors in the brain, potentially altering the chemical balance and alleviating symptoms of mental disorders .
Anti-Arrhythmic Effects
Some thiophene derivatives have been found to have anti-arrhythmic effects . These compounds can potentially be used in the treatment of various heart conditions where the normal rhythm of the heart is disrupted .
Anti-Anxiety Medication
Thiophene-based compounds have also been explored for their potential use in treating anxiety . Their unique chemical structure allows them to interact with various receptors in the brain, potentially helping to alleviate symptoms of anxiety .
Anti-Fungal Applications
Thiophene derivatives have been reported to possess anti-fungal properties . This makes them potential candidates for the development of new anti-fungal medications .
Antioxidant Properties
Thiophene derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-Mitotic Effects
Thiophene-based compounds have been found to have anti-mitotic effects . This means they can potentially inhibit cell division, making them potential candidates for the development of new cancer treatments .
Anti-Microbial Properties
Thiophene derivatives have been reported to possess anti-microbial properties . This makes them potential candidates for the development of new anti-microbial medications .
Safety and Hazards
The safety and hazards associated with “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on its molecular structure and mechanism of action .
Direcciones Futuras
The future directions for research on “N-((1-cyclopentylpiperidin-4-yl)methyl)thiophene-2-carboxamide” could involve exploring its potential uses in various fields. For instance, it could be investigated for its potential use as a drug, a dye, a pesticide, or a material for organic electronics . Further studies could also be conducted to optimize its synthesis and to investigate its mechanism of action .
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-16(15-6-3-11-20-15)17-12-13-7-9-18(10-8-13)14-4-1-2-5-14/h3,6,11,13-14H,1-2,4-5,7-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHQAJZXLJGQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

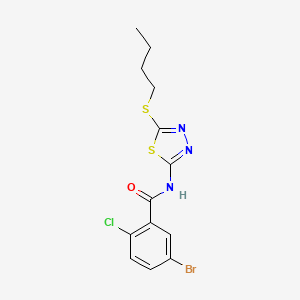
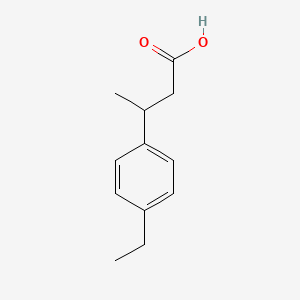
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)
![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)

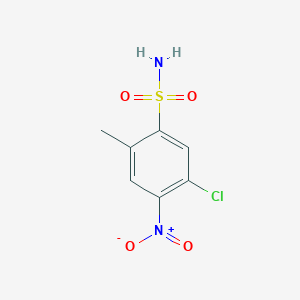
![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)
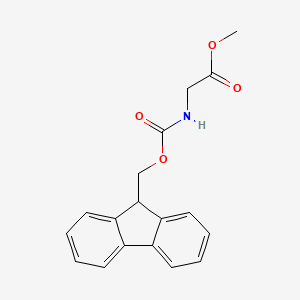

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
![N-(2,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2668142.png)

![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)